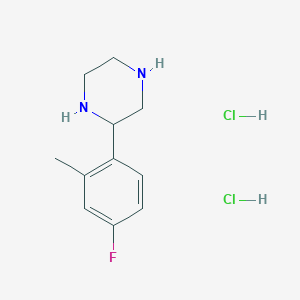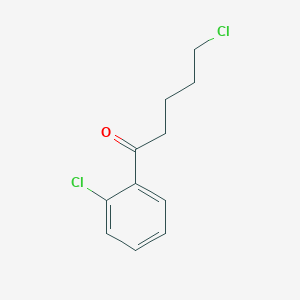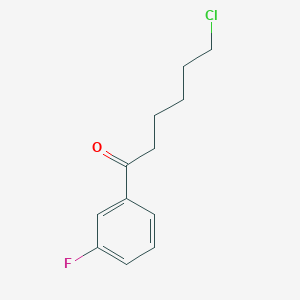
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific compound is not directly synthesized or analyzed in the provided papers, but its structure can be inferred to contain a pyrrole ring with a 2-hydroxyphenyl group at the 5-position, an ethyl group at the 1-position, and two carboxylic acid groups at the 2 and 4 positions.
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest due to their biological relevance and potential pharmacological applications. Paper describes a method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation of acetylenic esters and α-amino acids. This method could potentially be adapted for the synthesis of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical reactivity and biological activity. Paper discusses the X-ray analysis of a pyrrole derivative, which provides insights into the three-dimensional arrangement of atoms within the molecule. Similarly, the structure of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid could be elucidated using X-ray crystallography to determine the orientation of the substituents and the overall molecular conformation.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, which are influenced by the substituents on the pyrrole ring. Paper explores the reactivity of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, demonstrating the importance of the substituents for biological activity. The chemical reactivity of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid would similarly depend on the presence of the hydroxyphenyl and carboxylic acid groups, which could participate in hydrogen bonding and other interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. Paper provides an analysis of the crystal structure of a pyrrole derivative, which can influence its physical properties. The presence of hydrogen bonds and other intermolecular interactions can affect the compound's stability and solubility. The physical and chemical properties of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid would need to be studied experimentally to determine its suitability for various applications.
Propriétés
IUPAC Name |
1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-15-10(14(19)20)7-9(13(17)18)12(15)8-5-3-4-6-11(8)16/h3-7,16H,2H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWATEREWISEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C2=CC=CC=C2O)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)





![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)



